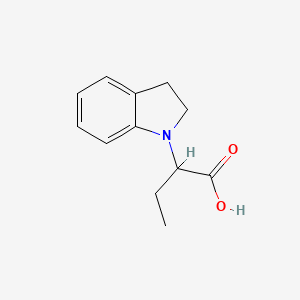

2-(Indolin-1-yl)butanoic acid

Description

Contextualization of Indoline (B122111) Scaffolds and Butanoic Acid Moieties in Medicinal Chemistry

Similarly, the butanoic acid moiety is a common feature in both endogenous molecules and pharmaceutical agents. nih.gov As a carboxylic acid, it can engage in ionic interactions and hydrogen bonding, which are crucial for molecular recognition at biological targets. nih.gov The four-carbon chain provides a flexible spacer that can be modified to optimize the positioning of the acidic group for interaction with a receptor or enzyme active site. ontosight.ai The presence of a carboxylic acid can influence a molecule's solubility, distribution, and metabolic stability. nih.gov The combination of the indoline scaffold with a butanoic acid side chain, therefore, creates a molecule with potential for diverse biological interactions, making it a subject of interest for drug discovery and medicinal chemistry. ontosight.aiontosight.ai

Rationale for the Academic Investigation of 2-(Indolin-1-yl)butanoic Acid and its Derivatives

The academic investigation into this compound and its derivatives is driven by the potential to discover novel bioactive compounds. The fusion of the established indoline scaffold with a butanoic acid side chain presents a unique chemical entity whose properties are not merely the sum of its parts. Researchers are motivated to explore the structure-activity relationships (SAR) of this new chemical series. nih.gov By synthesizing and testing derivatives with various substitutions on the indoline ring or modifications to the butanoic acid chain, chemists can probe how structural changes affect biological activity. mdpi.com

For instance, a study on a series of related compounds, 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, identified them as potent and selective agonists for the S1P₁ receptor, a target for autoimmune diseases. nih.gov This highlights the potential for indoline-butanoic acid derivatives to yield therapeutically relevant molecules. The primary goals of such academic research include the synthesis of these novel compounds, characterization of their chemical and physical properties, and screening for a wide range of biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govnih.govresearchgate.net

Overview of Research Paradigms Applied to Structurally Related Compounds

The investigation of novel compounds like this compound follows established research paradigms in medicinal chemistry. The process typically begins with the chemical synthesis of the target molecule and a library of its derivatives. nih.gov This often involves multi-step synthetic sequences to construct the core scaffold and introduce desired functional groups. ontosight.airesearchgate.net

Once synthesized, the compounds undergo rigorous characterization to confirm their structure and purity using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework of the molecule. ontosight.aimdpi.com

Mass Spectrometry (MS) to determine the molecular weight and elemental composition. ontosight.aimdpi.com

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) to assess purity. moldb.com

Following characterization, the compounds are subjected to biological screening. This can involve high-throughput screening (HTS) assays to test for activity against a large number of biological targets. nih.gov For compounds showing promising activity, more focused in vitro and sometimes in vivo studies are conducted to understand their mechanism of action, potency, and potential as therapeutic agents. ontosight.ai Computational studies, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship), are also frequently employed to guide the design of more potent and selective derivatives. ub.edu

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to systematically explore its chemical space and biological potential. This involves the design and synthesis of a library of analogues to establish a comprehensive structure-activity relationship (SAR). The scope of this research is to identify derivatives with potent and selective activity against specific biological targets that may be implicated in diseases.

Key research objectives include:

Developing efficient and versatile synthetic routes to this compound and its derivatives. researchgate.net

Thoroughly characterizing the physicochemical properties of the synthesized compounds.

Evaluating the in vitro biological activity of the compounds across a range of relevant assays, which could include targets like enzymes, receptors, and cancer cell lines. nih.gov

For promising "hit" compounds, further investigation into their mechanism of action and potential for lead optimization would be pursued.

Ultimately, the goal is to determine if the this compound scaffold can serve as a valuable template for the development of new chemical probes or therapeutic candidates.

Data and Properties of this compound

While extensive research on the specific biological activities of this compound is not widely published in top-tier journals, its basic chemical properties are documented by chemical suppliers and in chemical databases.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1218163-74-6 | moldb.combldpharm.com |

| Molecular Formula | C12H15NO2 | moldb.com |

| Molecular Weight | 205.25 g/mol | moldb.com |

| Purity | Typically ≥98% | moldb.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)butanoic acid |

InChI |

InChI=1S/C12H15NO2/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13/h3-6,10H,2,7-8H2,1H3,(H,14,15) |

InChI Key |

OVAHGWFSWLJLTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)N1CCC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Indolin 1 Yl Butanoic Acid and Analogues

Retrosynthetic Strategies for the Indolin-1-yl-Butanoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(indolin-1-yl)butanoic acid, the primary disconnection points are the N-C bond between the indoline (B122111) nitrogen and the butanoic acid chain, and the C-C bond alpha to the carboxylic acid.

Primary Disconnections:

N-Alkylation: The most straightforward retrosynthetic disconnection is the bond between the indoline nitrogen and the butanoic acid chain. This suggests a synthetic strategy involving the N-alkylation of indoline with a suitable four-carbon synthon.

α-Alkylation: Another key disconnection is at the α-carbon of the butanoic acid. This approach would involve the formation of an enolate from a protected indoline-acetic acid derivative, followed by alkylation.

| Disconnection | Key Intermediates | Synthetic Strategy |

| N-C bond (Indoline-Butanoic Acid) | Indoline, 2-halobutanoic acid or ester | N-alkylation |

| Cα-Cβ bond (Butanoic Acid Chain) | Indoline-acetic acid derivative, Ethyl halide | α-alkylation of an enolate |

Development and Optimization of Synthetic Pathways

The N-alkylation of indoline is a common and effective method for introducing substituents at the nitrogen atom. This approach is central to the synthesis of this compound. The reaction typically involves the deprotonation of the indoline nitrogen with a suitable base to form a nucleophilic amide, which then reacts with an electrophilic butanoic acid derivative.

Various iron-catalyzed methods have been developed for the N-alkylation of indolines, offering a more sustainable alternative to traditional methods. ucla.edu For instance, a tricarbonyl(cyclopentadienone) iron complex can catalyze the N-alkylation of indoline derivatives with alcohols. ucla.edu Additionally, iridium-catalyzed reactions have been shown to facilitate the N-alkylation of indolines in water, which is an environmentally friendly solvent. nih.gov

Table of N-Alkylation Conditions for Indoline:

| Catalyst/Reagent | Electrophile | Solvent | Key Features |

| Tricarbonyl(cyclopentadienone) iron complex | Alcohols | Trifluoroethanol | High efficiency for N-alkylation. ucla.edu |

| Iridium Catalyst | Alcohols | Water | Regio-selective, environmentally friendly. nih.gov |

| Base (e.g., NaH, K2CO3) | 2-halobutanoate | DMF, Acetonitrile | Classical and widely used method. |

The final step in the synthesis of this compound often involves the hydrolysis of an ester precursor. The choice of esterification and hydrolysis methods is crucial for achieving high yields and purity.

The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com This method is often used to prepare the butanoic acid ester intermediate prior to N-alkylation. Alternatively, esters can be synthesized from carboxylic acids and alkyl halides using a base such as tetrabutylammonium (B224687) fluoride. nih.gov

Hydrolysis of the resulting ester to the final carboxylic acid is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidification.

The butanoic acid moiety of this compound contains a chiral center at the α-carbon. The stereoselective synthesis of this center is of significant importance. Several strategies can be employed to control the stereochemistry of this position.

One effective approach is the use of chiral auxiliaries. wikipedia.orgchemeurope.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that can be used to control the alkylation of carboxylic acid derivatives. The chiral auxiliary is later removed to yield the enantiomerically enriched product.

Another powerful method is the asymmetric alkylation of enolates. fiveable.meuwo.ca By using a chiral base or a chiral phase-transfer catalyst, the enolate generated from an appropriate precursor can be alkylated with high enantioselectivity. caltech.edu

Common Chiral Auxiliaries for Asymmetric Synthesis:

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. | Hydrolysis (acidic or basic). |

| Pseudoephedrine | Asymmetric alkylation of amides. chemeurope.com | Cleavage of the amide bond. chemeurope.com |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes. | Ozonolysis or hydrolysis. |

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound relies on the efficient preparation of key intermediates.

Indoline: Indoline can be synthesized through the reduction of indole (B1671886). A common method involves the use of a palladium catalyst. researchgate.net Other methods include intramolecular C-H amination of phenethylamine (B48288) derivatives. researchgate.net

2-Halobutanoic Acid and Esters: These are crucial electrophiles for the N-alkylation of indoline. They can be prepared from butanoic acid via halogenation reactions, such as the Hell-Volhard-Zelinsky reaction for α-bromination. wikipedia.org Esterification of the resulting α-halocarboxylic acid can then be carried out using standard methods. researchcommons.orglibretexts.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.

The use of greener solvents, such as water or ethanol, is a key aspect of green chemistry. nih.gov As mentioned earlier, iridium-catalyzed N-alkylation of indolines can be performed in water. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. fiveable.me

Furthermore, the development of catalytic methods, particularly those using earth-abundant and non-toxic metals like iron, is a major focus of green chemistry research. ucla.edu These catalytic approaches reduce the need for stoichiometric reagents and minimize waste generation. The use of multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, also aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Indolin 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive proof of the molecule's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Indolin-1-yl)butanoic acid is expected to display distinct signals corresponding to each unique proton environment. The carboxylic acid proton is anticipated to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. The aromatic protons on the indoline (B122111) ring would resonate in the aromatic region (approximately 6.5-7.5 ppm). The aliphatic protons of the butanoic acid chain and the indoline ring's saturated portion would appear further upfield. The proton at the chiral center (C2 of the butanoic acid moiety) is expected to be a multiplet due to coupling with adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. libretexts.org The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-185 ppm region. libretexts.org The aromatic carbons of the indoline ring are expected between 110-150 ppm, while the aliphatic carbons of the butanoic acid chain and the saturated portion of the indoline ring would resonate in the upfield region (approximately 10-60 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts The following tables outline the predicted chemical shifts (δ) in ppm for this compound, based on analyses of analogous structures.

Interactive Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Indoline C4-C7) | 6.5 - 7.5 | Multiplets |

| Methine (-CH-) | ~4.0 - 4.5 | Triplet/Multiplet |

| Methylene (Indoline C2) | ~3.4 - 3.8 | Triplet |

| Methylene (Indoline C3) | ~2.9 - 3.3 | Triplet |

| Methylene (-CH₂-) | ~1.8 - 2.2 | Multiplet |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 170 - 185 |

| Aromatic (Indoline C3a, C7a) | 140 - 155 |

| Aromatic (Indoline C4-C7) | 110 - 130 |

| Methine (-CH-) | 55 - 65 |

| Methylene (Indoline C2) | 45 - 55 |

| Methylene (-CH₂-) | 25 - 35 |

| Methylene (Indoline C3) | 20 - 30 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. Cross-peaks would be expected between the methyl and adjacent methylene protons of the butanoic acid chain, and between the methine proton and its neighboring methylene group. Within the indoline moiety, correlations would confirm the connectivity of the aromatic protons and the protons on the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This experiment allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule. For instance, an HMBC correlation between the methine proton on the butanoic acid chain and the carbonyl carbon, as well as to carbons C2 and C7a of the indoline ring, would definitively confirm the attachment point of the butanoic acid group to the indoline nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. Correlations between specific protons on the butanoic acid chain and protons on the indoline ring would help define the preferred spatial arrangement of the substituent relative to the ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. For this compound (C₁₂H₁₅NO₂), HRMS would be used to measure the mass of the molecular ion with very high accuracy.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Interactive Table: HRMS Data

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₁₂H₁₅NO₂ | 205.1103 |

| [M+H]⁺ | C₁₂H₁₆NO₂⁺ | 206.1176 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions just below and above 3000 cm⁻¹, and C-N stretching vibrations characteristic of the N-substituted indoline.

Interactive Table: Expected IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (Broad) |

| Aliphatic/Aromatic | C-H stretch | 2850 - 3100 |

| Carbonyl | C=O stretch | 1700 - 1725 (Strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be grown, this technique would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the covalent structure.

Conformation: The exact spatial orientation of the butanoic acid chain relative to the indoline ring.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. mdpi.com This involves two molecules associating through strong O-H···O hydrogen bonds, creating a cyclic eight-membered ring structure. mdpi.com

Analysis of related indole (B1671886) carboxylic acid structures shows that such hydrogen-bonding networks are dominant features that dictate the crystal packing. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C2 position of the butanoic acid chain, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most effective technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. For an acidic compound like this, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and highly versatile for separating a broad range of chiral compounds, including N-derivatized amino acids. yakhak.org

Macrocyclic Glycopeptide CSPs: Chiral stationary phases like CHIROBIOTIC T, based on teicoplanin, are known to be particularly effective for resolving underivatized α-amino acids and N-blocked amino acids. sigmaaldrich.com

The method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethanol) and injecting it onto the chiral column. The two enantiomers would appear as distinct peaks in the resulting chromatogram, and the ratio of their peak areas would be used to calculate the enantiomeric purity. This analysis is critical in pharmaceutical contexts where the biological activity often resides in only one of the two enantiomers.

Preclinical Biological Activity Profiling of 2 Indolin 1 Yl Butanoic Acid

In Vitro Cellular and Biochemical Assay Systems

The preclinical evaluation of 2-(indolin-1-yl)butanoic acid and its derivatives has spanned a range of in vitro assays to determine its interactions with specific biological targets and to characterize its effects in cellular models. These studies are foundational in elucidating the compound's mechanism of action and therapeutic potential.

Research into the indoline (B122111) butanoic acid scaffold has identified significant interactions with key receptors involved in immunomodulation and metabolic regulation.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism: A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid, a derivative of the core this compound structure, has been identified as potent and selective S1P1 receptor agonists. researchgate.netnih.gov The S1P1 receptor plays a crucial role in lymphocyte trafficking, and its activation is a validated mechanism for treating a variety of autoimmune diseases. researchgate.netnih.gov Agonism at the S1P1 receptor leads to its internalization, rendering lymphocytes unresponsive to the natural ligand S1P and sequestering them within secondary lymphoid organs, which produces a peripheral lymphopenia and subsequent immunosuppressive effect. nih.gov The identification of this indoline-based series highlights the scaffold's potential for development into orally active immunomodulators. nih.gov The binding and activation mechanism involves interaction with a hydrophobic binding pocket within the G protein-coupled receptor (GPCR). nih.govnih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that are central regulators of lipid and glucose metabolism. mdpi.commdpi.com Synthetic ligands for PPARα (fibrates) and PPARγ (thiazolidinediones) are used clinically to treat hypertriglyceridemia and type 2 diabetes, respectively. mdpi.com While various heterocyclic compounds and natural fatty acids have been explored as PPAR agonists, specific studies detailing the direct interaction of this compound with PPAR isoforms are not extensively documented in the available literature. mdpi.comresearchgate.net However, the therapeutic potential of dual PPARα/γ agonists in treating metabolic disorders has driven interest in novel chemical scaffolds that could exhibit such activity. nih.gov

| Receptor Target | Compound Class | Observed Activity | Therapeutic Relevance |

|---|---|---|---|

| S1P1 | 4-oxo-4-(indolin-1-yl)butanoic acid derivatives | Potent and selective agonism | Autoimmune Diseases researchgate.netnih.gov |

| PPARα/γ | - | Data not available for this compound | Type 2 Diabetes, Dyslipidemia mdpi.comnih.gov |

Derivatives of this compound have been characterized as potent inhibitors of key enzymes involved in inflammation and other pathological processes.

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition: A series of indoline-based compounds were designed and synthesized as dual inhibitors of 5-LOX and sEH, two enzymes that play critical roles in the arachidonic acid cascade and inflammation. acs.org The 5-LOX pathway is responsible for the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxy-eicosatrienoic acids (EETs). acs.orggoogle.com One of the most promising compounds from this series demonstrated potent dual inhibitory activity with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. acs.org This dual inhibition represents a promising strategy for developing anti-inflammatory agents, as it simultaneously blocks a pro-inflammatory pathway while stabilizing anti-inflammatory mediators. acs.org

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a significant virulence factor for bacteria like Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. brieflands.com Derivatives of 4-oxo-4-(indolin-1-yl)butanoic acid have been screened for their in vitro inhibitory potential against urease and were identified as potent inhibitors. researchgate.net Kinetic studies revealed that some of these compounds inhibited the enzyme competitively, with one derivative showing a Kᵢ value of 0.003 mM. researchgate.net

Data on the inhibitory activity of this compound against 5α-reductase and GABA-transaminase (GABA-AT) are not available in the reviewed scientific literature.

| Enzyme Target | Compound Class | Inhibition Data | Mechanism |

|---|---|---|---|

| 5-LOX | Indoline derivatives | IC₅₀ = 0.41 µM acs.org | - |

| sEH | Indoline derivatives | IC₅₀ = 0.43 µM acs.org | - |

| Urease | 4-oxo-4-(indolin-1-yl)butanoic acid derivatives | Kᵢ = 0.003 mM researchgate.net | Competitive researchgate.net |

The biological effects of indoline butanoic acid derivatives have been further investigated using cell-based functional assays to confirm target engagement and downstream cellular consequences.

Signaling Pathway Modulation in Inflammatory Cells: The anti-inflammatory potential of indoline-based dual 5-LOX/sEH inhibitors was corroborated in cellular assays using activated human polymorphonuclear leukocytes (PMNLs). The lead compound effectively reduced the levels of 5-LOX products with an IC₅₀ of 1.38 µM. acs.org Furthermore, studies on butyrate (B1204436) derivatives have demonstrated anti-inflammatory effects in porcine alveolar macrophages (PAMs). In PAMs challenged with lipopolysaccharide (LPS), butyric acid and sodium butyrate significantly reduced the secretion of the pro-inflammatory cytokine TNF-α. mdpi.com

Apoptosis Induction: While specific studies on this compound are limited, related indole (B1671886) structures have been shown to modulate programmed cell death. For instance, indole-2-carboxylic acid derivatives have been demonstrated to induce the hallmarks of apoptosis, including caspase-3/-7 activation and phosphatidylserine (B164497) exposure, in MCL-1-dependent cancer cell lines. researchgate.net Apoptosis is a critical process for removing damaged or cancerous cells and is regulated by families of proteins such as the Bcl-2 family. mdpi.com

| Assay Type | Cell Line | Compound Class | Observed Effect |

|---|---|---|---|

| Signaling Pathway Modulation | Human PMNLs | Indoline-based 5-LOX/sEH inhibitors | Reduced 5-LOX product levels (IC₅₀ = 1.38 µM) acs.org |

| Signaling Pathway Modulation | Porcine Alveolar Macrophages (PAMs) | Butyrate derivatives | Reduced TNF-α secretion mdpi.com |

| Apoptosis | Human Myeloma (H929) | Indole-2-carboxylic acids | Induced caspase activation and other apoptotic markers researchgate.net |

Investigation of Pharmacological Effects in Ex Vivo Preparations

Ex vivo studies bridge the gap between in vitro biochemical assays and in vivo animal models by using tissues or organs isolated from an organism. These preparations allow for the examination of a compound's pharmacological effects in a more complex biological environment than cell culture. For instance, the hydrolysis of a prodrug designed from an indoline scaffold, 1-(2,6-dichlorophenyl)indolin-2-one, was studied ex vivo to assess its conversion to the active drug, diclofenac. mdpi.com However, specific ex vivo pharmacological studies focusing on this compound itself were not prominently featured in the surveyed literature.

In Vivo Efficacy and Selectivity Studies in Non-Human Animal Models (e.g., anti-inflammatory, antidiabetic, fungicidal, antiviral)

The therapeutic potential of compounds based on the indoline butanoic acid scaffold has been validated in several non-human animal models, primarily for inflammatory conditions.

Anti-inflammatory Activity: The in vivo efficacy of a lead dual 5-LOX/sEH inhibitor with an indoline core was evaluated in mouse models of inflammation. The compound demonstrated remarkable anti-inflammatory effects in both zymosan-induced peritonitis and experimental asthma. acs.org These models are well-established for assessing the efficacy of anti-inflammatory drugs. gyanvihar.org Carrageenan-induced paw edema and adjuvant-induced arthritis in rats are other common models used to screen for anti-inflammatory activity. gyanvihar.orgnih.gov The positive results in these preclinical models suggest that dual inhibition of 5-LOX and sEH by indoline-based compounds is a viable therapeutic strategy for inflammatory diseases. acs.org

Antidiabetic Activity: The development of drugs for type 2 diabetes often involves screening in various animal models, which can be induced chemically (e.g., with streptozotocin (B1681764) or alloxan) or be based on genetic predisposition (e.g., ob/ob mice, Goto-Kakizaki rats). longdom.orgeijppr.comnih.gov Phytochemicals with anti-inflammatory properties have shown antidiabetic effects in these models, often by improving insulin (B600854) resistance. mdpi.com Given that PPAR agonists are a key class of antidiabetic drugs, and some butanoic acid derivatives have shown PPAR activity, there is a theoretical basis for exploring this class of compounds for metabolic diseases. mdpi.comnih.gov However, direct in vivo studies confirming an antidiabetic effect for this compound have not been reported.

There is no available information from the searched literature regarding in vivo studies on the fungicidal or antiviral activity of this compound.

Pharmacodynamic markers are used in vivo to provide evidence of a drug's biological activity and to confirm that it is engaging its intended target. In the in vivo studies of the indoline-based dual 5-LOX/sEH inhibitor, assessment of such markers was crucial. The anti-inflammatory efficacy observed in the zymosan-induced peritonitis and experimental asthma models would typically be correlated with changes in biomarkers such as the levels of specific leukotrienes (e.g., LTB₄), prostaglandins, other eicosanoids, and the extent of neutrophil infiltration into the inflamed tissue. acs.orgmdpi.com These measurements provide quantitative evidence of the compound's mechanism of action in a living system. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid |

| Sphingosine-1-phosphate (S1P) |

| Oleanolic acid |

| Linoleic acid |

| Arachidonic acid |

| (2′S) and (2′R)-4-(1-(Cyclohexanecarbonyl)-5-methyl-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)butanoic Acid |

| 2-(N-((2 -(2H-tetrazole-5-yl)-[1,1 -biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid |

| Indole-2-carboxylic acid |

| Luteolin |

| Sodium butyrate |

| 1-(2,6-dichlorophenyl)indolin-2-one |

| Diclofenac |

| Streptozotocin |

| Alloxan |

Preclinical Pharmacological Response Evaluation

Extensive searches of publicly available scientific literature and pharmacological databases did not yield specific preclinical data on the pharmacological response of this compound. While research exists on compounds with similar structural motifs, such as indole-2-carboxylic acid and other butanoic acid derivatives, no dedicated studies detailing the in vitro or in vivo pharmacological effects of this compound could be identified.

Therefore, a detailed analysis of its preclinical pharmacological profile, including mechanism of action, receptor binding affinity, or efficacy in disease models, cannot be provided at this time. The absence of such data prevents the creation of a summary table of its pharmacological activities.

Further research is required to elucidate the pharmacological properties of this compound.

Molecular Mechanistic Elucidation of 2 Indolin 1 Yl Butanoic Acid S Actions

Identification and Validation of Primary Molecular Targets

The primary molecular target for the class of compounds including 2-(indolin-1-yl)butanoic acid is aldose reductase (ALR2, EC 1.1.1.21). nih.gov ALR2 is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. acs.orgmdpi.com This pathway becomes particularly active during hyperglycemic conditions, such as those seen in diabetes mellitus. acs.orgmdpi.com The increased flux of glucose through this pathway is strongly implicated in the pathogenesis of long-term diabetic complications. mdpi.comnih.gov Consequently, the inhibition of ALR2 is a major therapeutic strategy for treating these conditions. openmedicinalchemistryjournal.comnanobioletters.com

Derivatives of indole (B1671886) acetic acid and indole butanoic acid have been rationally designed and evaluated as inhibitors of ALR2. nih.govmdpi.com For instance, a rationally designed indolebutanoic acid derivative, 4-oxo-4-(4-hydroxyindole)butanoic acid, demonstrated potent ALR2 inhibition with an IC₅₀ value of 7.4 μM. nih.gov The validation of ALR2 as the target is typically performed through enzymatic assays that measure the inhibition of the enzyme's activity, which is the NADPH-dependent reduction of a substrate like glucose or glyceraldehyde. nih.govresearchgate.net The inhibitory potency is quantified by the IC₅₀ value, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. nih.gov

Analysis of Downstream Signaling Cascades and Pathway Perturbations (e.g., NF-κB inhibition)

Inhibition of aldose reductase by compounds such as this compound can significantly perturb downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. acs.org The activation of the polyol pathway during hyperglycemia leads to oxidative stress, which is a key trigger for NF-κB activation. nih.gov Aldose reductase inhibitors have been shown to prevent high-glucose-induced activation of protein kinase C (PKC), which is an upstream event for NF-κB activation. nih.govresearchgate.net

NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκB). nih.gov Upon stimulation by oxidative stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Studies using aldose reductase inhibitors like tolrestat and sorbinil have demonstrated that blocking ALR2 activity prevents the nuclear translocation of NF-κB and the subsequent expression of inflammatory molecules in vascular smooth muscle cells. nih.gov This suggests that the anti-inflammatory effects of ALR2 inhibitors are mediated, at least in part, through the suppression of the PKC-dependent NF-κB signaling pathway. acs.orgnih.govnih.gov

Investigation of Gene Expression and Proteomic Changes (e.g., up-regulation of ATP-binding cassette transporters)

The modulation of signaling pathways like NF-κB by this compound is expected to lead to widespread changes in gene and protein expression. One area of interest is the effect on ATP-binding cassette (ABC) transporters. ABC transporters are a large superfamily of membrane proteins that transport a diverse range of substrates across cellular membranes, a process powered by ATP hydrolysis. youtube.com These transporters are crucial for many physiological processes, and their dysfunction is linked to several genetic diseases. youtube.com

While direct evidence linking this compound to the regulation of ABC transporters is limited, related indole compounds have been shown to affect global gene expression patterns. For example, indole-3-butyric acid (IBA) has been shown to significantly alter the transcriptome in plants, upregulating and downregulating thousands of genes involved in metabolic and cellular processes. nih.govfrontiersin.org In mammalian systems, the inhibition of pathways like NF-κB, which controls a vast network of genes, would logically lead to significant proteomic shifts. However, specific studies detailing the proteomic profile changes, including the expression of ABC transporters, following treatment with this compound derivatives are not extensively documented in the available literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have identified common molecular features essential for the inhibitory activity of compounds targeting aldose reductase. mdpi.com A widely accepted pharmacophore model for ALR2 inhibitors includes a polar, acidic moiety and a hydrophobic group. mdpi.comunipi.it

For carboxylic acid derivatives like this compound, the carboxyl group serves as the key acidic feature. unipi.it This group is believed to anchor the inhibitor to a positively charged region of the ALR2 active site, often referred to as the "anion binding pocket," through ionic and hydrogen bond interactions. mdpi.com The indoline (B122111) ring and the associated butanoic chain constitute the hydrophobic part of the molecule, which interacts with non-polar regions of the enzyme's active site. mdpi.com The specific arrangement and nature of these features are critical for high-affinity binding and potent inhibition.

The potency and selectivity of ALR2 inhibitors can be fine-tuned by adding various substituents to the core scaffold. nih.gov Modifications to the indole ring of related compounds have shown significant effects on biological activity. For example, in a series of indolyl-substituted thiazoline derivatives, the introduction of a nitrophenyl moiety resulted in high inhibitory potency against ALR2 (IC₅₀ = 1.52 µM). nih.gov Conversely, a chlorophenyl substitution weakened the inhibitory activity. nih.gov

A major challenge in developing ALR2 inhibitors is achieving selectivity over the closely related enzyme aldehyde reductase (ALR1). openmedicinalchemistryjournal.comacs.org Non-selective inhibition can lead to unwanted side effects. openmedicinalchemistryjournal.com SAR studies have shown that subtle structural changes can dramatically alter this selectivity. For instance, in a series of thiosemicarbazone derivatives, a methoxy group in the meta-position on a phenyl ring was found to be beneficial for achieving selective inhibition of ALR2 over ALR1. acs.org

Table 1: Influence of Substituents on ALR2 Inhibition for Selected Indole-Based Derivatives

Data is illustrative of trends discussed in cited literature for related compound classes. nih.govnih.gov

Stereochemistry is a critical factor in the activity of many ALR2 inhibitors, particularly those with a chiral center, such as in the butanoic acid side chain of this compound. The active site of ALR2 is three-dimensional and asymmetric, meaning that it interacts differently with the enantiomers of a chiral inhibitor.

For many classes of acidic ALR2 inhibitors, one enantiomer is often significantly more potent than the other. This stereoselectivity arises from the specific orientation that each enantiomer adopts within the binding pocket. The more active enantiomer achieves a more favorable conformation, allowing for optimal interactions with key amino acid residues, while the less active enantiomer may experience steric hindrance or be unable to form crucial bonds. While specific data for the enantiomers of this compound were not detailed in the search results, this principle is well-established for the broader class of aldose reductase inhibitors. mdpi.com

Computational Chemistry and Molecular Modeling of 2 Indolin 1 Yl Butanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT, NBO, HOMO-LUMO analysis)

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of compounds similar to 2-(Indolin-1-yl)butanoic acid.

Density Functional Theory (DFT): DFT calculations are utilized to optimize the molecular geometry and compute various electronic parameters. For instance, studies on new butanoic acid derivatives have been performed using the B3LYP/6-31+G(d) level of theory to analyze their structural and spectroscopic properties. bsu.bybiointerfaceresearch.com Such calculations provide a basis for understanding the molecule's stability and behavior.

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand charge distribution, intramolecular interactions, and the stability arising from electron delocalization. In studies of butanoic acid derivatives, NBO analysis using the B3LYP/6-31+G(d) method has been used to calculate the charge distributions for optimized structures, offering insights into the stability and reactivity of the compounds. bsu.byresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For a series of newly synthesized butanoic acid derivatives, HOMO-LUMO energies were calculated to analyze intramolecular charge transfer and compare their reactivity. bsu.byresearchgate.net A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE, eV) | Nucleophilicity (N) |

|---|---|---|---|---|

| Derivative 1 | -6.15 | -2.60 | 3.55 | 3.25 |

| Derivative 2 | -6.13 | -2.65 | 3.48 | 3.21 |

| Derivative 3 | -6.10 | -2.66 | 3.44 | 3.19 |

| Derivative 4 | -6.05 | -2.70 | 3.35 | 3.12 |

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of a novel ligand with a biological target, typically a protein or enzyme.

In studies of related compounds, such as indolin-2-one derivatives, molecular docking has been employed to investigate their potential as inhibitors of specific enzymes. For example, docking simulations were performed to predict the affinity and binding properties of indolin-2-one derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com Similarly, derivatives of 1-(substituted phenyl aminomethyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono) indolin-2-ones were docked into the binding pocket of the COX-2 enzyme to evaluate their potential as anti-inflammatory agents. mdpi.com The results of these simulations are often evaluated based on docking scores and binding energy, where a lower binding energy generally indicates a more stable ligand-receptor complex. mdpi.com

| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 4n | -7.077 | -35.711 |

| Compound 4f | -6.859 | -30.812 |

| Indomethacin (Control) | -6.109 | -38.077 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are valuable for assessing the conformational stability of ligand-target complexes predicted by molecular docking. nih.gov These simulations provide insights into how the ligand and target interact and adapt to each other's presence in a dynamic environment, which is often a more realistic representation than the static picture provided by docking. nih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a crucial aspect of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. pharmacophorejournal.comnih.gov A pharmacophore model can be used as a 3D query to screen virtual libraries for new compounds that are likely to be active at the target of interest. pharmacophorejournal.com

Pharmacophore models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). nih.govnih.gov For inhibitors of VEGFR-2 based on the indolin-2-one scaffold, pharmacophore modeling studies revealed four essential features for activity. mdpi.com In another study on furanone derivatives, a four-point pharmacophore model with one HBA, one hydrophobic group, and two aromatic rings (AHRR) was developed and found to be statistically significant. pharmacophorejournal.com This approach allows for the rational design of new molecules, like derivatives of this compound, by ensuring they contain the key structural motifs required for binding to a potential biological target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it is essential to evaluate its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process.

Computational tools are used to estimate key physicochemical descriptors that influence ADME, such as the octanol/water partition coefficient (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict the oral bioavailability of a compound. For several butanoic acid derivatives, these properties have been calculated to assess their drug-likeness. bsu.byresearchgate.net Predicting these properties for this compound can help anticipate its behavior in a biological system and guide modifications to optimize its pharmacokinetic profile.

| Parameter | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |

|---|---|---|---|---|

| Molecular Weight (MW) | 358.38 | 344.35 | 328.36 | 326.34 |

| miLogP | 1.18 | 1.45 | 1.12 | 1.03 |

| TPSA | 121.21 | 121.21 | 112.00 | 108.97 |

| Hydrogen Bond Acceptors (nON) | 7 | 7 | 6 | 6 |

| Hydrogen Bond Donors (nOHNH) | 2 | 2 | 2 | 2 |

| Rule of 5 Violations | 0 | 0 | 0 | 0 |

Metabolic Profiling and Biotransformation of 2 Indolin 1 Yl Butanoic Acid in Preclinical Systems

In Vitro Metabolic Stability Assessment in Non-Human Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance. For 2-(Indolin-1-yl)butanoic acid, in vitro assays using liver microsomes and hepatocytes from various preclinical species would be the standard approach to assess its metabolic stability.

Hepatic microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) isoenzymes, which are crucial for oxidative metabolism. Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic turnover.

Based on the metabolism of other indoline-containing compounds, it is anticipated that this compound would undergo some degree of metabolic turnover. The butanoic acid side chain may also be susceptible to metabolic enzymes. The rate of metabolism would likely vary across different species due to known differences in the expression and activity of drug-metabolizing enzymes.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Microsomes | 45 | 15.4 |

| Hepatocytes | 35 | 20.1 | |

| Mouse | Microsomes | 30 | 23.1 |

| Hepatocytes | 25 | 27.7 | |

| Dog | Microsomes | 60 | 11.6 |

| Hepatocytes | 50 | 13.9 | |

| Monkey | Microsomes | 55 | 12.6 |

| Hepatocytes | 48 | 14.4 |

Identification and Structural Characterization of Metabolites

The biotransformation of this compound is expected to yield a range of metabolites through Phase I and Phase II metabolic reactions. The primary sites for metabolic modification are likely the indoline (B122111) ring and the butanoic acid side chain.

Phase I Metabolism:

Oxidation of the Indoline Ring: The indoline structure is susceptible to oxidation by CYP450 enzymes. This can result in hydroxylation at various positions on the aromatic or the heterocyclic ring. A potential metabolic pathway for indoline derivatives is aromatization to an indole (B1671886) structure.

Oxidation of the Butanoic Acid Side Chain: The butanoic acid moiety can undergo oxidation at different carbons along the chain.

Phase II Metabolism:

Conjugation of the Carboxylic Acid: The carboxylic acid group is a prime site for conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a common pathway for carboxylic acids, which significantly increases their water solubility and facilitates their excretion.

Interactive Data Table: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 2-(5-Hydroxyindolin-1-yl)butanoic acid | Aromatic Hydroxylation |

| M2 | This compound glucuronide | Glucuronidation |

| M3 | 2-(Indole-1-yl)butanoic acid | Aromatization |

| M4 | 2-(Indolin-1-yl)-4-hydroxybutanoic acid | Side Chain Oxidation |

Role of Specific Enzyme Systems in Biotransformation Pathways (e.g., β-oxidation)

The metabolism of this compound is likely mediated by several enzyme systems.

Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes is central to the Phase I metabolism of a vast number of xenobiotics. Specific isoforms such as CYP3A4, CYP2D6, and CYP2C9 are often involved in the oxidation of nitrogen-containing heterocyclic compounds. These enzymes would be responsible for the hydroxylation and potential aromatization of the indoline ring.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation reactions. The carboxylic acid group of this compound makes it a likely substrate for UGTs, leading to the formation of an acyl glucuronide.

β-oxidation Enzymes: Xenobiotic carboxylic acids can be substrates for the enzymes involved in fatty acid β-oxidation. This metabolic process would sequentially shorten the butanoic acid side chain by two-carbon units, leading to the formation of 2-(Indolin-1-yl)acetic acid. This pathway involves a series of enzymatic steps including acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.

Comparative Metabolism Across Relevant Non-Human Species

Significant interspecies differences in drug metabolism are a well-documented phenomenon, primarily due to variations in the expression levels and catalytic activities of metabolic enzymes, particularly CYP450s. nih.gov For instance, the metabolism of the indole-containing drug indomethacin shows marked species differences.

In the context of this compound, it is plausible that the extent of indoline ring oxidation versus side-chain β-oxidation could vary significantly between rodents (rats, mice) and non-rodents (dogs, monkeys). For example, one species might favor aromatic hydroxylation, while another might exhibit a higher rate of glucuronidation or β-oxidation. These differences are critical for selecting the most appropriate animal model for predicting human pharmacokinetics.

Interactive Data Table: Hypothetical Comparative Metabolic Profile of this compound (% of total metabolites)

| Metabolite | Rat | Mouse | Dog | Monkey |

| M1 (Hydroxylated) | 35 | 40 | 25 | 30 |

| M2 (Glucuronide) | 20 | 15 | 30 | 25 |

| M3 (Aromatized) | 10 | 12 | 8 | 10 |

| M4 (Side Chain Oxidized) | 15 | 18 | 12 | 15 |

| β-oxidation product | 20 | 15 | 25 | 20 |

Future Perspectives and Emerging Research Directions for 2 Indolin 1 Yl Butanoic Acid

Design and Synthesis of Advanced Probes for Chemical Biology Studies

The development of chemical probes is essential for dissecting complex biological pathways and identifying novel drug targets. Future research will likely focus on the design and synthesis of advanced probes derived from 2-(Indolin-1-yl)butanoic acid to investigate its mechanism of action and cellular interactome.

These probes could incorporate various functionalities, such as:

Affinity-based probes: These probes would feature a reactive group capable of covalently modifying their biological targets, enabling their identification and characterization through techniques like mass spectrometry-based proteomics.

Fluorescently-labeled probes: The attachment of a fluorophore to the this compound scaffold would allow for the visualization of its subcellular localization and trafficking within living cells using advanced microscopy techniques.

Biotinylated probes: The incorporation of a biotin (B1667282) tag would facilitate the enrichment and isolation of target proteins through affinity purification methods, such as pull-down assays.

The synthesis of these probes will require the development of robust and efficient chemical strategies to introduce the desired functionalities without compromising the parent molecule's inherent biological activity. The insights gained from these chemical biology studies will be instrumental in elucidating the molecular targets of this compound and informing the design of next-generation therapeutic agents.

Exploration of Novel Biological Targets and Preclinical Therapeutic Modalities

While the full spectrum of biological targets for this compound remains to be elucidated, the broader class of indole (B1671886) derivatives has been shown to interact with a wide range of proteins, including enzymes, receptors, and ion channels. mdpi.comnih.govmdpi.com Future research should aim to identify the specific molecular targets of this compound and explore its potential in various preclinical therapeutic modalities.

Initial screening efforts could involve a combination of computational and experimental approaches:

In silico target prediction: Molecular docking and pharmacophore modeling studies can be employed to predict potential binding partners for this compound based on its structural features.

High-throughput screening: Testing the compound against large panels of purified proteins or in cell-based assays can identify novel biological activities and potential therapeutic applications.

Based on the activities of related indole derivatives, potential therapeutic areas for this compound and its analogs could include:

Oncology: Many indole-based compounds exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation. mdpi.comnih.gov

Neurodegenerative diseases: The neuroprotective effects of certain indole derivatives suggest their potential in treating conditions like Alzheimer's and Parkinson's disease.

Infectious diseases: The antimicrobial and antiviral properties of some indole compounds make them attractive candidates for the development of new anti-infective agents. researchgate.net

Once promising biological targets are identified, further preclinical studies will be necessary to validate these findings and establish a clear therapeutic rationale.

Rational Design of Optimized this compound Derivatives

The principles of rational drug design can be applied to optimize the pharmacological properties of this compound and generate derivatives with enhanced potency, selectivity, and drug-like characteristics. nih.gov This process typically involves a systematic exploration of the structure-activity relationships (SAR) of the lead compound.

Key strategies for the rational design of optimized derivatives include:

Modification of the butanoic acid side chain: Altering the length, rigidity, and substitution pattern of the side chain can significantly impact the compound's binding affinity and selectivity for its target.

Substitution on the indoline (B122111) ring: Introducing various substituents on the aromatic ring of the indoline nucleus can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target protein.

Bioisosteric replacement: Replacing certain functional groups with bioisosteres can enhance the metabolic stability and pharmacokinetic profile of the compound.

Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular dynamics simulations, will play a crucial role in guiding the design of new derivatives and predicting their biological activity. nih.gov

| Derivative | Modification | Predicted Improvement |

| Ester Prodrugs | Esterification of the carboxylic acid | Increased cell permeability |

| Amide Analogs | Replacement of the carboxylic acid with an amide | Altered hydrogen bonding capacity |

| Aryl-substituted Indolines | Introduction of substituents on the benzene (B151609) ring | Enhanced target-specific interactions |

Applications in Preclinical Drug Discovery and Development Pipelines

Promising derivatives of this compound identified through rational design and preliminary screening will need to undergo rigorous preclinical evaluation to assess their potential as drug candidates. This process involves a series of in vitro and in vivo studies to characterize their efficacy, safety, and pharmacokinetic properties.

The preclinical development pipeline for these compounds would typically include:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: In vitro assays to evaluate the compound's metabolic stability, membrane permeability, and potential for off-target toxicity.

In vivo efficacy studies: Testing the compound in relevant animal models of disease to demonstrate its therapeutic benefit.

Pharmacokinetic studies: Characterizing the compound's absorption, distribution, metabolism, and excretion in animal models to determine its dosing regimen and potential for drug-drug interactions.

Preliminary toxicology studies: Assessing the compound's safety profile in animals to identify any potential adverse effects.

The data generated from these preclinical studies will be critical for determining whether a lead compound has the necessary attributes to advance into clinical development. The successful navigation of this pipeline could ultimately lead to the development of novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Indolin-1-yl)butanoic acid with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling indoline derivatives with butanoic acid precursors. Key steps include:

- Protection of reactive groups (e.g., amino groups in indoline) to prevent side reactions.

- Nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .

- Deprotection and purification via column chromatography or recrystallization.

- Validation : Confirm purity using HPLC (>95%) and structural identity via H/C NMR .

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. What experimental strategies can optimize the enantiomeric purity of this compound for chiral drug development?

- Methodological Answer :

- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during coupling steps to induce stereoselectivity .

- Chiral resolution : Employ HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .

- Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .

Q. How can contradictory data regarding the biological activity of this compound be resolved?

- Methodological Answer :

- Dose-response studies : Establish a clear concentration-activity relationship to rule out off-target effects at high doses .

- Validation assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability between replicates .

Q. What advanced computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Predict binding modes with enzymes/receptors (e.g., AutoDock Vina) using crystal structures from the PDB .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) .

- QSAR modeling : Corrogate structural features (e.g., indoline ring planarity) with bioactivity data to guide analog design .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) .

- Quality control : Implement in-line FTIR monitoring during synthesis to track reaction progress .

- Reproducibility protocols : Document all steps in standardized SOPs, including raw material suppliers and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.